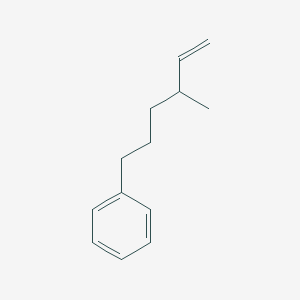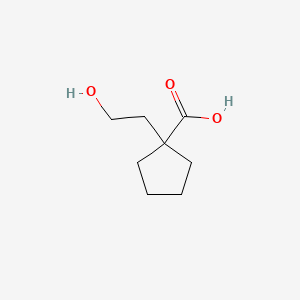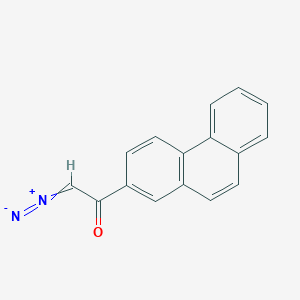
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Métodos De Preparación
The synthesis of 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate typically involves the diazotization of an aromatic amine. The general synthetic route includes the following steps:
Diazotization Reaction: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable substrate to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Analytical Chemistry: The compound is employed in various analytical techniques, including spectrophotometry and chromatography, for the detection and quantification of other substances.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or substrate used in the reaction.
Comparación Con Compuestos Similares
2-Diazonio-1-(phenanthren-2-yl)ethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1-(4-methylphenyl)ethenolate: Similar in structure but with a methyl group attached to the aromatic ring.
2-Diazonio-1-(2-naphthyl)ethenolate: Contains a naphthyl group instead of a phenanthrenyl group.
The uniqueness of this compound lies in its specific aromatic structure, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
817160-43-3 |
|---|---|
Fórmula molecular |
C16H10N2O |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-diazo-1-phenanthren-2-ylethanone |
InChI |
InChI=1S/C16H10N2O/c17-18-10-16(19)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-10H |
Clave InChI |
OZCJAUSHDSNQNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



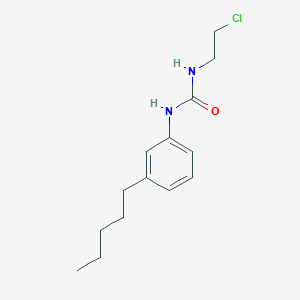
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
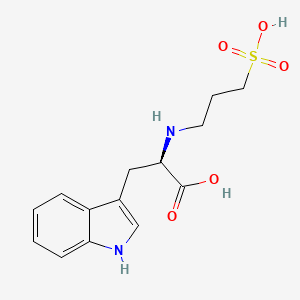

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
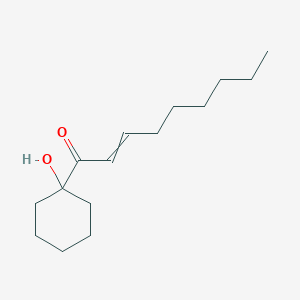
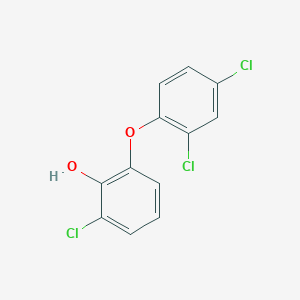
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
